2-Amino-4-chlorobenzamide

Vue d'ensemble

Description

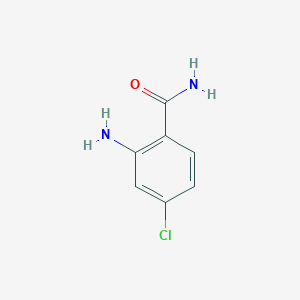

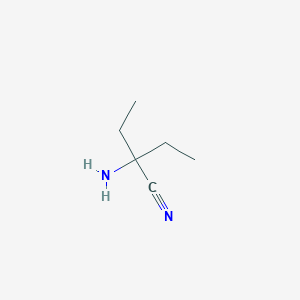

2-Amino-4-chlorobenzamide, also known as chloroacetamide, is an organic compound with the chemical formula C7H7ClN2O. It is a white crystalline solid that is slightly soluble in water. It is used as a reagent in organic synthesis and in the pharmaceutical industry. It is also used in the manufacture of pesticides, herbicides, and dyes.

Applications De Recherche Scientifique

Gastrokinetic Agent Development

2-Amino-4-chlorobenzamide derivatives have been investigated for their potential as gastrokinetic agents. Studies by Kato et al. (1992) and (1995) explored a series of 2-substituted 4-amino-5-chlorobenzamides, identifying some derivatives with potent gastrokinetic activity, comparable to existing agents like metoclopramide (Kato et al., 1992), (Kato et al., 1995).

Photodegradation Studies

The photodegradation of certain drugs like moclobemide has been shown to produce this compound as a degradation product. Skibiński and Komsta (2012) used advanced analytical methods like UHPLC/MS/MS to identify this compound in their degradation studies (Skibiński & Komsta, 2012).

Serotonin-3 Receptor Antagonist Research

Research by Harada et al. (1995) delved into the synthesis of 2-alkoxy-4-amino-5-chlorobenzamide derivatives, evaluating their antagonistic activity against serotonin-3 (5-HT3) receptors. Some of these derivatives displayed significant 5-HT3 receptor antagonistic activity without affecting 5-HT4 receptors, highlighting their potential for further pharmacological development (Harada et al., 1995).

Environmental Safety and Hydrolysis

The environmental safety of 2-Chlorobenzamide, a related compound, was studied by Lu et al. (2004). They developed a prediction model for its peak concentration in the environment, which is crucial for assessing the safety of related compounds like this compound (Lu, Zhou, & Liu, 2004).

Safety and Hazards

2-Amino-4-chlorobenzamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has the following hazard classifications: Acute Tox. 4 Oral, Eye Irrit. 2, Skin Sens. 1 . Precautionary measures include avoiding eye and skin contact, and not ingesting the compound .

Propriétés

IUPAC Name |

2-amino-4-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNEJYHVIYJFNHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20495035 | |

| Record name | 2-Amino-4-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20495035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5900-59-4 | |

| Record name | 2-Amino-4-chlorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5900-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20495035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-chlorobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-Amino-4-chlorobenzamide in the synthesis of quinazoline derivatives?

A1: this compound serves as a crucial building block in the synthesis of the target compound, 7-Morpholino-2-[4-(trifluoromethyl)phenyl]quinazolin-4(3H)-one. The paper outlines a multi-step synthesis where this compound reacts with 4-(trifluoromethyl) benzoyl chloride to yield 7-chloro-2-(4-(trifluoromethyl) phenyl)quinazolin-4(3H)-one. This intermediate then undergoes further modification to introduce the morpholine substituent, ultimately leading to the desired quinazoline derivative []. This highlights the importance of this compound as a versatile precursor in the construction of diverse quinazoline structures.

Q2: Can you describe the synthesis of this compound as outlined in the research?

A2: The synthesis of this compound begins with 4-chloro-2-nitrobenzoic acid. The process involves the following steps:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B1281192.png)

![2-(Bromomethyl)benzo[d]oxazole](/img/structure/B1281201.png)